molecular formula C21H12BrNO3 B8813089 1-Benzoylamino-4-bromoanthraquinone CAS No. 81-44-7

1-Benzoylamino-4-bromoanthraquinone

Cat. No.: B8813089
CAS No.: 81-44-7
M. Wt: 406.2 g/mol
InChI Key: JKRCBOYQTINLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-Benzoylamino-4-bromoanthraquinone typically involves the bromination of 1-aminoanthraquinone followed by benzoylation. One common method includes the use of bromine in a solvent like dimethylformamide (DMF) to introduce the bromo group at the 4-position of the anthraquinone core . The subsequent benzoylation can be achieved using benzoyl chloride in the presence of a base such as pyridine . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-Benzoylamino-4-bromoanthraquinone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bromine, benzoyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Benzoylamino-4-bromoanthraquinone is not extensively documented. its derivatives are known to interact with biological targets such as enzymes and receptors, influencing various biochemical pathways . The specific molecular targets and pathways involved depend on the structure of the derivative and its intended application.

Comparison with Similar Compounds

1-Benzoylamino-4-bromoanthraquinone can be compared with other anthraquinone derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications.

Properties

CAS No.

81-44-7

Molecular Formula

C21H12BrNO3

Molecular Weight

406.2 g/mol

IUPAC Name

N-(4-bromo-9,10-dioxoanthracen-1-yl)benzamide

InChI

InChI=1S/C21H12BrNO3/c22-15-10-11-16(23-21(26)12-6-2-1-3-7-12)18-17(15)19(24)13-8-4-5-9-14(13)20(18)25/h1-11H,(H,23,26)

InChI Key

JKRCBOYQTINLRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Br)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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